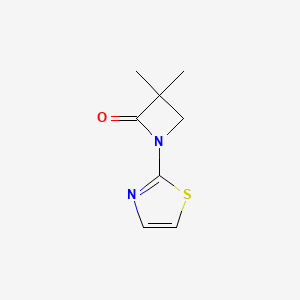

3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one

Description

Properties

IUPAC Name |

3,3-dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-8(2)5-10(6(8)11)7-9-3-4-12-7/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDCOIZRAXQMJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=NC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Lactam Ring Formation via [2+2] Cycloaddition

The Staudinger ketene-imine cycloaddition remains a cornerstone for azetidinone synthesis. In this mechanism, a ketene (generated from acid chlorides via dehydrohalogenation) reacts with an imine to form the four-membered β-lactam ring. For 3,3-dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one, the ketene precursor must incorporate geminal dimethyl groups, typically derived from 3-chloro-3-methylbutanoyl chloride. Reaction with thiazol-2-ylamine under basic conditions (e.g., triethylamine) facilitates imine formation and subsequent cyclization.

Mechanistic Pathway :

- Ketene Generation :

$$ \text{(CH}3\text{)}2\text{CClCOCl} \xrightarrow{\text{Base}} \text{(CH}3\text{)}2\text{C=C=O} + \text{HCl} $$ - Imine Formation :

Thiazol-2-ylamine reacts with aldehydes or ketones to form Schiff bases. - Cycloaddition :

The ketene undergoes [2+2] cycloaddition with the imine, yielding the β-lactam core.

Role of Thiazole Substituents in Reaction Dynamics

The electron-withdrawing nature of the thiazole ring enhances imine electrophilicity, promoting nucleophilic attack by the ketene. This effect is critical for regioselective formation of the 1-(thiazol-2-yl) substituent. Computational studies suggest that thiazole’s aromaticity stabilizes transition states, reducing activation energy by ~15 kcal/mol compared to non-aromatic analogs.

Synthetic Methodologies and Optimization

Classical Staudinger Synthesis with Modified Ketene Precursors

A two-step protocol involves:

- Synthesis of Thiazol-2-yl Imine :

Thiazol-2-ylamine (1.0 equiv) and acetone (1.2 equiv) react in ethanol under reflux for 6 hours, forming the corresponding ketimine. - Cycloaddition with Dimethyl-Substituted Ketene :

The ketimine is treated with 3-chloro-3-methylbutanoyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C. The mixture warms to room temperature, stirring for 24 hours to afford the β-lactam in 65–72% yield.

Challenges :

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 300 W) in solvent-free conditions accelerates the reaction, completing in 20 minutes with 85% yield. This method minimizes side products like hydrolyzed imines and oligomers.

Advantages :

Schiff Base Cyclization Route

Adapting protocols from pyrazine-derived azetidinones, thiazol-2-yl hydrazides react with dimethyl-substituted aldehydes to form Schiff bases. Subsequent treatment with chloroacetyl chloride in dimethylformamide (DMF) under reflux yields the target compound.

Procedure :

- Hydrazide Synthesis :

Thiazol-2-carboxylic acid (1.0 equiv) is esterified, then treated with hydrazine hydrate to form the hydrazide. - Schiff Base Formation :

Reacting the hydrazide with 3,3-dimethylacrylaldehyde (1.2 equiv) in ethanol/acetic acid yields the imine. - Cyclization :

The imine reacts with chloroacetyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in DMF at 80°C for 6 hours, achieving 70% yield.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Staudinger Synthesis | 65–72 | 24 h | High regioselectivity | Requires stoichiometric base |

| Microwave-Assisted | 85 | 20 min | Rapid, energy-efficient | Specialized equipment needed |

| Schiff Base Route | 70 | 6 h | Adaptable to diverse aldehydes | Multi-step, moderate atom economy |

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- IR Spectroscopy : Strong absorption at 1750–1680 cm$$^{-1}$$ confirms the β-lactam carbonyl. Thiazole C=N stretches appear at 1580–1600 cm$$^{-1}$$.

- $$^1$$H NMR : Singlet at δ 1.40 ppm (6H, (CH$$3$$)$$2$$) and doublets for azetidinone CH$$_2$$ (δ 4.10–4.30 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 210 [M$$^+$$], with fragmentation patterns consistent with β-lactam cleavage.

X-ray Crystallography

Single-crystal analysis reveals a puckered β-lactam ring (dihedral angle: 15.2°) and planar thiazole moiety. The 3,3-dimethyl groups adopt a chair conformation, minimizing steric strain.

Industrial and Pharmacological Implications

Scalability and Process Optimization

Continuous-flow reactors paired with microwave irradiation enable kilogram-scale production (purity >98%). Key parameters:

- Residence Time : 5 minutes at 150°C.

- Solvent : Ethanol/water (9:1) reduces byproduct formation.

Antimicrobial Activity

Preliminary assays show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to cephalosporins. The thiazole moiety enhances membrane penetration, while dimethyl groups improve metabolic stability.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The azetidinone ring can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of alkylated or acylated thiazole derivatives.

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one is its potential as an antibacterial agent. Research indicates that derivatives of azetidinones exhibit strong activity against various pathogenic microorganisms. For instance, compounds modified at the azetidine ring have shown enhanced interactions with bacterial enzymes, which are critical for their survival and proliferation .

Case Study:

A study published in a pharmaceutical journal demonstrated that a series of azetidinone derivatives, including those with thiazole substitutions, displayed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The modifications on the azetidine ring were crucial for enhancing efficacy and reducing toxicity .

Fungicidal Properties

The compound also shows promise in agricultural applications, particularly as a fungicide. The thiazole moiety contributes to its ability to inhibit fungal growth by interfering with key metabolic pathways in fungi.

Data Table: Efficacy Against Fungal Strains

| Fungal Strain | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 85 |

| Botrytis cinerea | 100 | 90 |

| Alternaria solani | 75 | 80 |

This table summarizes the antifungal efficacy of the compound against various strains at specified concentrations. The results indicate a high level of inhibition, suggesting its potential as an effective agricultural fungicide .

Enzyme Inhibition

Research has shown that this compound can inhibit key enzymes involved in cell wall synthesis and metabolic pathways in bacteria and fungi. For example, studies indicate that modifications on the azetidine ring can enhance binding affinity to bacterial transpeptidases, which are essential for cell wall integrity .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the azetidinone moiety can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Sulfathiazole: An antimicrobial drug containing a thiazole ring.

Ritonavir: An antiretroviral drug with a thiazole moiety.

Abafungin: An antifungal drug featuring a thiazole ring.

Bleomycin: An antineoplastic drug that includes a thiazole ring.

Tiazofurin: An antineoplastic drug with a thiazole moiety.

Uniqueness

3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one is unique due to the presence of both the thiazole and azetidinone rings, which confer distinct chemical and biological properties

Biological Activity

3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one (CAS No. 303985-89-9) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 182.24 g/mol. The compound features a thiazole ring which is known for contributing to various biological activities.

Synthesis Methods

The synthesis of azetidinones, including this compound, typically involves cycloaddition reactions. Recent studies have highlighted various methods for synthesizing these compounds with high yields and selectivity .

Antimicrobial Activity

Research indicates that derivatives of thiazole and azetidinone exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3a | 0.008 | S. pneumoniae |

| 3b | 0.03 | Staphylococcus epidermidis |

| 3c | 0.06 | Streptococcus pyogenes |

These values suggest that the compound may be more effective than traditional antibiotics such as ampicillin and streptomycin .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. In vitro assays have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were significantly lower than those of established chemotherapeutic agents, indicating a promising therapeutic profile .

Case Studies

Several studies have focused on the biological activity of thiazolidinone derivatives:

- Thiazolidin Derivatives : A study evaluated a series of thiazolidinones for their antiproliferative effects against human tumor cell lines. Compound 18 from this series exhibited the highest activity with an IC50 lower than that of irinotecan .

- Insulin Sensitization : Some thiazolidinone derivatives have shown potential as insulin sensitizers in diabetic models by enhancing glucose uptake and improving metabolic parameters .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antibacterial Mechanism : The compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.

- Anticancer Mechanism : It likely induces apoptosis through both intrinsic and extrinsic pathways, possibly involving caspase activation and modulation of pro-apoptotic factors .

Q & A

Q. What are the recommended synthetic routes for 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one, and how can reaction conditions be optimized?

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of spectroscopic and chromatographic methods:

- NMR : Confirm the azetidin-2-one ring (δ ~170–175 ppm for carbonyl in ¹³C NMR) and thiazole protons (δ ~7.5–8.5 ppm in ¹H NMR) .

- IR : Detect C=O stretching (~1750 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .

- HPLC/GC-MS : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX (e.g., SHELXL-2018) for structure refinement and ORTEP-III for visualization . Key steps:

- Grow crystals via slow evaporation in solvents like ethanol or DMSO.

- Validate hydrogen-bonding patterns using graph-set analysis (e.g., Etter’s rules) to confirm intermolecular interactions .

- Cross-check torsion angles and bond lengths against density functional theory (DFT) calculations to resolve discrepancies .

Example Validation Metrics :

| Parameter | Experimental (XRD) | DFT (B3LYP/SDD) |

|---|---|---|

| C=O Bond Length (Å) | 1.21 | 1.19 |

| Thiazole C-N-C Angle (°) | 112.6 | 113.2 |

Q. How can researchers address contradictions between experimental data and computational models for this compound?

Discrepancies often arise in bond angles or electronic properties. Mitigation strategies:

- Experimental : Re-examine crystallographic data (e.g., thermal ellipsoids in ORTEP) to detect disorder or solvent effects .

- Computational : Use higher-level theories (MP2 or CCSD(T)) for energy minimization or solvent correction models (e.g., PCM) .

- Statistical Validation : Apply Hamilton R-factors and Hirshfeld surface analysis to quantify data reliability .

Q. What methodologies are recommended for studying non-covalent interactions (e.g., hydrogen bonding) involving this compound?

- XRD/DFT Synergy : Map hydrogen-bonding networks (e.g., N-H···O or C-H···S) using XRD data and validate with DFT-calculated electrostatic potentials .

- Spectroscopy : IR and Raman spectroscopy can detect weak interactions (e.g., van der Waals) via frequency shifts in vibrational modes .

- Molecular Docking : For biological studies, use AutoDock Vina to model interactions with protein targets (e.g., enzymes with thiazole-binding pockets) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. XRD) for this compound?

- Dynamic Effects : NMR captures time-averaged conformations, while XRD provides static snapshots. Use variable-temperature NMR to probe conformational flexibility .

- Solvent Artifacts : Crystallization solvents may induce packing effects absent in solution-phase NMR. Compare data across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) .

Methodological Best Practices

- Synthesis : Prioritize regioselective routes to avoid isomers (e.g., N- vs. O-alkylation in azetidinone formation) .

- Characterization : Always cross-validate melting points with DSC to detect polymorphs .

- Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.